6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole

Description

Systematic Nomenclature and IUPAC Conventions

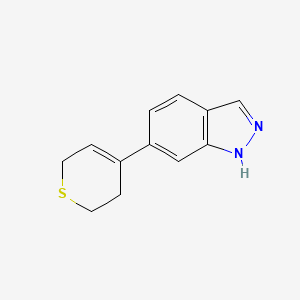

The systematic nomenclature of 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole follows established International Union of Pure and Applied Chemistry conventions for naming heterocyclic compounds containing multiple ring systems. The compound is officially registered under Chemical Abstracts Service registry number 885272-24-2, which provides a unique identifier for this specific molecular structure. The systematic name reflects the substitution pattern where a 3,6-dihydro-2H-thiopyran moiety is attached at the 4-position of the thiopyran ring to the 6-position of the 1H-indazole core structure.

The molecular formula C₁₂H₁₂N₂S indicates the presence of twelve carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one sulfur atom, yielding a molecular weight of 216.30 grams per mole. Alternative nomenclature systems may refer to this compound using synonymous designations, though the systematic name based on the indazole parent structure remains the preferred International Union of Pure and Applied Chemistry designation. The compound belongs to the broader class of indazole derivatives, which are characterized by the presence of a pyrazole ring fused to a benzene ring.

The numbering system for this compound follows standard heterocyclic nomenclature protocols, where the indazole ring system serves as the parent structure. The thiopyran substituent is designated with the appropriate positional indicators to specify its attachment point and the degree of saturation within the six-membered sulfur-containing ring. This systematic approach ensures unambiguous identification and communication of the compound's structure across different scientific disciplines and databases.

Properties

IUPAC Name |

6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2S/c1-2-11-8-13-14-12(11)7-10(1)9-3-5-15-6-4-9/h1-3,7-8H,4-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTAWMONOKNQNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCC=C1C2=CC3=C(C=C2)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696233 | |

| Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885272-24-2 | |

| Record name | 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

The compound 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole is a heterocyclic derivative that has garnered attention for its potential biological activities. Its unique structural features, including the indazole core and the thiopyran substituent, suggest a range of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Structural Characteristics

Chemical Structure:

- Molecular Formula: C₁₃H₁₅N₃S

- Molecular Weight: Approximately 220.30 g/mol

The indazole moiety consists of a fused pyrazole and benzene ring, while the thiopyran ring contributes to its unique reactivity and potential biological interactions.

Pharmacological Profile

Recent studies have indicated that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole exhibits significant activity against various biological targets:

- Cannabinoid Receptor Interaction:

- Antimicrobial Activity:

- Anti-inflammatory Properties:

The mechanisms through which 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole exerts its effects include:

- Receptor Modulation: Binding to CB1 receptors modulates neurotransmitter release, influencing pain perception and inflammatory responses.

- Enzyme Inhibition: The inhibition of COX-2 contributes to reduced inflammation and pain signaling pathways.

- Antimicrobial Action: The compound may disrupt cellular processes in pathogens, leading to growth inhibition.

Study 1: Cannabinoid Receptor Agonism

A study conducted on several indazole derivatives demonstrated that compounds with similar structures exhibited agonistic effects on CB1 receptors. This suggests that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole could be effective in managing pain-related disorders .

Study 2: Antimicrobial Efficacy

In a comparative assay against standard antimicrobial agents like metronidazole, certain derivatives showed enhanced potency against G. intestinalis, with IC50 values significantly lower than those of reference drugs . This highlights the potential for developing new treatments based on this compound.

Data Summary

Scientific Research Applications

Biological Activities

The indazole scaffold is recognized for its diverse biological activities. Research has indicated that derivatives of indazole, including 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole, exhibit significant pharmacological properties:

-

Antifungal Activity :

- A study demonstrated that certain indazole derivatives possess strong anticandidal activity against various Candida species, including C. albicans and C. glabrata. The structure-activity relationship (SAR) analysis showed that modifications to the indazole core can enhance antifungal potency .

- Specifically, compounds with the 3-phenyl-1H-indazole structure exhibited broad-spectrum activity against resistant strains, suggesting that 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole could be a candidate for further development in antifungal therapies .

-

Cannabinoid Receptor Activity :

- Indazole derivatives have been identified as potential CB1 receptor agonists. This activity is significant for developing treatments for conditions mediated by the endocannabinoid system, such as pain management and inflammatory disorders .

- The pharmacological profile of these compounds suggests they could be effective in treating diseases like rheumatoid arthritis and osteoarthritis due to their ability to modulate pain pathways through CB1 receptor interactions .

Case Study 1: Antifungal Efficacy

A recent study evaluated the antifungal properties of various indazole derivatives, including those related to 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole. The results indicated that certain derivatives demonstrated significantly lower minimum inhibitory concentrations (MICs) against resistant strains of C. glabrata, highlighting their potential as novel antifungal agents .

| Compound | MIC against C. albicans | MIC against C. glabrata |

|---|---|---|

| 3h | 1 mM | Active |

| 3p | 1 mM | Active |

| Control | >10 mM | Inactive |

Case Study 2: Cannabinoid Activity

In another study focusing on cannabinoid receptor interactions, compounds similar to 6-(3,6-Dihydro-2H-thiopyran-4-YL)-1H-indazole were tested for their binding affinity to CB1 receptors. The findings suggested that these compounds could effectively modulate pain responses in animal models, providing a basis for future clinical applications in pain management .

Comparison with Similar Compounds

Structural and Electronic Differences

- Derivatives like N-[4-(1H-Indazol-6-yl)pyrimidin-2-yl]benzene-1,3-diamine (6l) exhibited potent antiproliferative activity against nasopharyngeal carcinoma cells (SUNE1), comparable to cisplatin but with reduced nephrotoxicity .

- Benzothiophen-2-yl substituent ():

Benzothiophene is a fused bicyclic system with a sulfur atom, offering increased lipophilicity and metabolic stability. The safety data sheet for 6-(Benzothiophen-2-yl)-1H-indazole highlights its use in industrial and scientific research but lacks specific toxicity data . - 3,6-Dihydro-2H-thiopyran-4-YL substituent :

The partially saturated thiopyran ring introduces conformational flexibility and moderate electron-donating effects due to the sulfur atom. This may influence solubility and binding kinetics differently than fully aromatic substituents.

Preparation Methods

Palladium-Catalyzed Suzuki Coupling

| Parameter | Details |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Potassium carbonate, sodium carbonate, or caesium carbonate |

| Solvent | 1,4-Dioxane, toluene, or 1,2-dimethoxyethane mixed with water |

| Temperature | 60°C to 130°C (microwave irradiation often used for acceleration) |

| Time | 0.5 to 48 hours |

| Atmosphere | Inert (nitrogen or argon) |

| Yield | 59% to 93% depending on conditions and substrates |

- In a sealed tube under nitrogen, 6-bromo-1H-indazole (or a similar halogenated indazole) is combined with 3,6-dihydro-2H-thiopyran-4-yl boronate ester.

- A palladium catalyst such as Pd(PPh3)4 or Pd(dppf)Cl2 is added along with a base like potassium carbonate.

- The reaction mixture is heated (e.g., 125°C) often with microwave irradiation for 30 minutes to several hours.

- After cooling, the mixture is diluted with organic solvents, washed with aqueous solutions, dried, and concentrated.

- The crude product is purified by silica gel chromatography to afford the target compound.

Representative Experimental Data

| Entry | Catalyst & Conditions | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Pd(PPh3)4, Na2CO3, LiCl, reflux, sealed tube | 1,2-Dimethoxyethane/H2O | Reflux | 20 | 59 | Inert atmosphere; extraction and flash chromatography; 1H NMR confirms structure |

| 2 | Pd(dppf)Cl2, K2CO3, dioxane/H2O, 101°C | 1,4-Dioxane/H2O | 101 | 48 | 60 | Slow reaction; purified by silica gel chromatography; white solid obtained |

| 3 | Pd(PPh3)4, Cs2CO3, microwave irradiation | 1,4-Dioxane/H2O | 125 | 0.5 | 79.2 | Microwave heating accelerates reaction; silica pad purification; LCMS and HPLC characterization |

| 4 | Pd(dppf)Cl2, Na2CO3, microwave irradiation | 1,4-Dioxane/H2O | 130 | 0.5 | 93.1 | High yield; purification by silica gel chromatography; detailed NMR data available |

Critical Notes on Reaction Conditions

- Catalyst Choice: Pd(PPh3)4 and Pd(dppf)Cl2 are the most commonly employed catalysts due to their high activity in Suzuki couplings involving heteroaromatic systems.

- Bases: Potassium carbonate and sodium carbonate are effective; caesium carbonate offers enhanced reactivity in some cases.

- Solvent Systems: Biphasic mixtures of organic solvents (dioxane, toluene) and water facilitate the reaction and solubilize reagents.

- Microwave Irradiation: This technique significantly reduces reaction times and can improve yields.

- Inert Atmosphere: Nitrogen or argon purging is essential to prevent catalyst deactivation and side reactions.

- Purification: Silica gel chromatography with gradient elution (e.g., cyclohexane/ethyl acetate or petroleum ether/ethyl acetate) is standard.

Summary Table of Key Preparation Parameters

| Aspect | Description |

|---|---|

| Starting Materials | Halogenated indazole (e.g., 6-bromo-1H-indazole), 3,6-dihydro-2H-thiopyran-4-yl boronate ester |

| Catalysts | Pd(PPh3)4, Pd(dppf)Cl2 |

| Bases | K2CO3, Na2CO3, Cs2CO3 |

| Solvents | 1,4-Dioxane, toluene, 1,2-dimethoxyethane + water |

| Temperature Range | 60°C to 130°C |

| Reaction Time | 0.5 to 48 hours |

| Atmosphere | Nitrogen or argon |

| Purification | Silica gel chromatography |

| Typical Yields | 59% to 93% |

Research Findings and Analytical Data

- NMR Spectroscopy: Proton NMR spectra show characteristic aromatic and thiopyran ring protons, confirming substitution patterns.

- Mass Spectrometry: LCMS data confirm molecular ion peaks consistent with 6-(3,6-Dihydro-2H-thiopyran-4-yl)-1H-indazole.

- HPLC Purity: Purified compounds typically show >90% purity by HPLC.

- Reproducibility: Microwave-assisted methods provide reproducible yields and shorter reaction times.

Q & A

Q. What are the optimized synthetic routes for 6-(3,6-dihydro-2H-thiopyran-4-yl)-1H-indazole, and how can intermediates improve yield?

Methodological Answer: The synthesis of indazole derivatives often involves multistep reactions. For example, replacing mesylate intermediates with bromide derivatives (e.g., in the synthesis of 6-[(ethylthio)methyl]-1H-indazole) increased overall yield by a factor of 3 due to better leaving-group efficiency . Key steps include halogenation, nucleophilic substitution, and deprotection. Optimization requires solvent selection (e.g., DMF for polar intermediates), catalyst screening (e.g., Pd for cross-coupling), and monitoring reaction progress via TLC or LC-MS.

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm substituent positions and purity. For example, the 1H-indazole proton typically resonates at δ 8.1–8.3 ppm in DMSO-d.

- X-ray Diffraction (XRD): Crystallize the compound and solve the structure using programs like SHELXL . For related osmium-indazole complexes, XRD revealed distorted octahedral geometries with axial/equatorial ligand arrangements, critical for understanding coordination chemistry .

Q. What preliminary assays are recommended to evaluate biological activity, such as kinase inhibition?

Methodological Answer:

- Enzyme Inhibition Assays: Use fluorescence-based or radiometric assays to assess PI3K inhibition (IC), as seen in structurally similar 6-(1H-indol-4-yl)-1H-indazole derivatives .

- Cellular Activity: Test cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays. Correlate structural features (e.g., thiopyran ring bulkiness) with activity trends.

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in coordination geometry for metal-indazole complexes?

Methodological Answer: In osmium(IV) complexes with 1H-indazole ligands, XRD revealed two distinct geometries:

- cis-[OsCl(1H-ind)] : Distorted octahedral with equatorial Cl/indazole ligands .

- trans-[OsCl(1H-ind)] : Compressed octahedral with axial indazole ligands .

To resolve such contradictions, refine data using SHELXL and analyze bond lengths/angles (e.g., Os–N bond lengths ~2.05–2.10 Å). Compare with DFT-optimized geometries to validate experimental observations.

Q. How can structure-activity relationship (SAR) studies guide the design of indazole-based enzyme inhibitors?

Methodological Answer:

- Substituent Effects: Introduce substituents at the 4- and 6-positions of the indazole ring. For example, 4-(3-methylpyridin-4-yl)-6-(trifluoromethyl)-1H-indazole showed potent MetAP inhibition (IC = 11 nM) due to enhanced hydrophobic interactions .

- Binding Mode Validation: Use molecular docking (e.g., AutoDock Vina) and validate with co-crystal structures. In one study, the indazole nitrogen formed a monodentate bond with Mn in the active site .

Q. How should researchers address contradictions in biological activity data across different experimental models?

Methodological Answer:

- Dose-Response Reproducibility: Repeat assays in triplicate using standardized protocols (e.g., ATP concentration in kinase assays).

- Model-Specific Factors: Account for cell-line variability (e.g., PI3K isoform expression differences) or buffer conditions (e.g., Mg concentration affecting metal-dependent enzymes). Cross-validate findings in orthogonal assays (e.g., SPR for binding affinity).

Methodological Considerations

- Data Analysis: Use software like Coot for crystallographic model refinement and GraphPad Prism for dose-response curve fitting.

- Synthetic Reproducibility: Document reaction conditions (e.g., inert atmosphere for air-sensitive intermediates) and characterize all intermediates via HRMS and elemental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.